Cas no 736932-07-3 (2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate)

2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate structure
736932-07-3 structure
Product name:2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate
CAS No:736932-07-3
MF:C22H22N2O5S
MW:426.485484600067
CID:6356112
PubChem ID:5809022

2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate Chemical and Physical Properties

Names and Identifiers

    • 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate
    • 736932-07-3
    • EN300-26603279
    • Z24396319
    • Inchi: 1S/C22H22N2O5S/c1-2-17-9-6-10-18-19(13-23-22(17)18)20(25)15-29-21(26)14-24-30(27,28)12-11-16-7-4-3-5-8-16/h3-13,23-24H,2,14-15H2,1H3/b12-11+
    • InChI Key: DABUANVGWWDJLZ-VAWYXSNFSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NCC(=O)OCC(C1=CNC2C(=CC=CC=21)CC)=O)(=O)=O

Computed Properties

  • Exact Mass: 426.12494298g/mol
  • Monoisotopic Mass: 426.12494298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 10
  • Complexity: 724
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 3.6

2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26603279-0.05g
2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate
736932-07-3 95.0%
0.05g
$212.0 2025-03-20

2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate Related Literature

Additional information on 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate

Research Brief on 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate (CAS: 736932-07-3)

Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of small-molecule compounds targeting specific biological pathways. Among these, the compound 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate (CAS: 736932-07-3) has emerged as a promising candidate for further investigation. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The compound, characterized by its unique indole and sulfonamide moieties, has been studied for its ability to modulate key signaling pathways involved in inflammation and cancer. Recent studies have demonstrated its efficacy in inhibiting specific protein-protein interactions, which are critical for the progression of certain diseases. The structural features of this compound, including the 7-ethyl-1H-indol-3-yl group, contribute to its binding affinity and selectivity.

In terms of synthesis, recent publications have detailed optimized protocols for producing 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate with high yield and purity. These methods often involve multi-step organic reactions, including esterification and sulfonamide formation, which have been refined to improve scalability and reproducibility. Analytical techniques such as NMR and HPLC have been employed to confirm the compound's structure and purity.

Mechanistic studies have revealed that this compound acts as a potent inhibitor of certain kinases and transcription factors, making it a potential candidate for treating inflammatory disorders and certain types of cancer. In vitro and in vivo experiments have shown promising results, with the compound exhibiting low cytotoxicity and high specificity. These findings suggest that further preclinical and clinical studies are warranted to explore its full therapeutic potential.

In conclusion, 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate represents a compelling area of research in chemical biology and drug discovery. Its unique structure and biological activity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in more complex disease models.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk